molecular formula C8H9NO4 B12001077 1-(Methoxymethoxy)-2-nitrobenzene CAS No. 25458-47-3

1-(Methoxymethoxy)-2-nitrobenzene

Katalognummer: B12001077
CAS-Nummer: 25458-47-3
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: ZYFXGJJIOCDRQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methoxymethoxy group and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1-(Methoxymethoxy)benzene. The process can be summarized as follows:

    Starting Material: 1-(Methoxymethoxy)benzene.

    Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.

    Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxymethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or under acidic conditions.

Major Products

    Reduction: 1-(Methoxymethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.

    Materials Science: It can be used in the preparation of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethoxy)-2-nitrobenzene depends on the specific application. In general, the nitro group can participate in redox reactions, while the methoxymethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of the compound in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Methoxymethoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Methoxymethoxy)-3-nitrobenzene: Similar structure but with the nitro group in the meta position.

Uniqueness

1-(Methoxymethoxy)-2-nitrobenzene is unique due to the specific positioning of the methoxymethoxy and nitro groups on the benzene ring, which can influence its reactivity and applications in different fields.

Eigenschaften

25458-47-3

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

1-(methoxymethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3

InChI-Schlüssel

ZYFXGJJIOCDRQO-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.